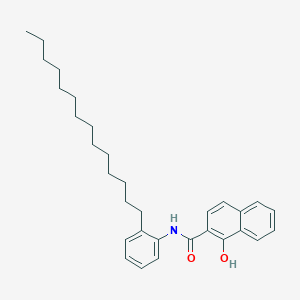![molecular formula C8H8N2O3 B14284595 methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyiminomethyl group at the 2-position and a carboxylate ester group at the 3-position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate typically involves the reaction of 2-formylpyridine with hydroxylamine to form the corresponding oxime, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyiminomethyl group can yield the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and coordination complexes.
Biology: In biological research, this compound is studied for its potential as a ligand in metal-binding studies. Its ability to coordinate with metal ions makes it useful in the design of metal-based drugs and catalysts.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities. Its structural features allow for the development of molecules that can interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate involves its ability to form coordination complexes with metal ions. The hydroxyiminomethyl group acts as a bidentate ligand, binding to metal centers and influencing their reactivity. This property is exploited in catalysis and drug design, where the compound can modulate the activity of metal-containing enzymes or therapeutic agents.
Comparación Con Compuestos Similares
- Methyl 2-hydroxyiminomethylpyridine-3-carboxylate
- Methyl 2-aminomethylpyridine-3-carboxylate
- Methyl 2-nitrosomethylpyridine-3-carboxylate
Comparison: Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate is unique due to the presence of the (E)-hydroxyiminomethyl group, which imparts distinct reactivity and coordination properties. Compared to its analogs, this compound exhibits different chemical behavior in oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(11)6-3-2-4-9-7(6)5-10-12/h2-5,12H,1H3/b10-5+ |
Clave InChI |
UGOAKZVZQPKRIK-BJMVGYQFSA-N |
SMILES isomérico |
COC(=O)C1=C(N=CC=C1)/C=N/O |
SMILES canónico |
COC(=O)C1=C(N=CC=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
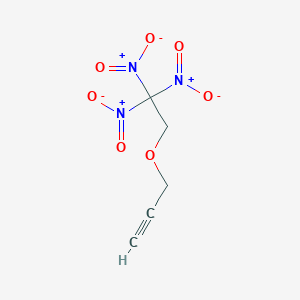
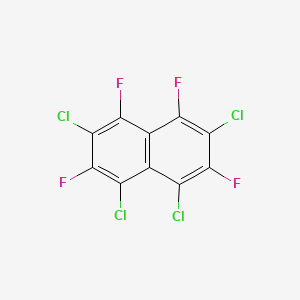
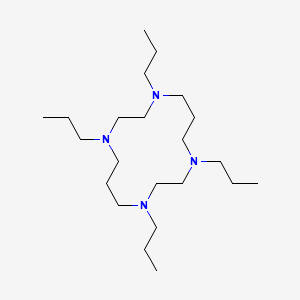
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
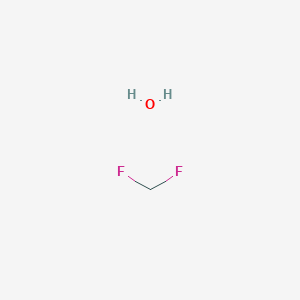
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
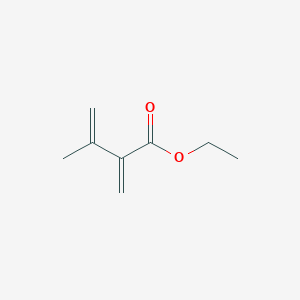
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
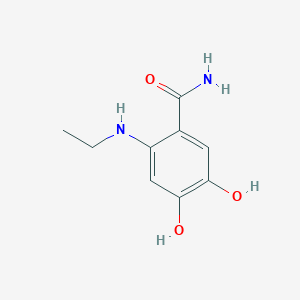
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
